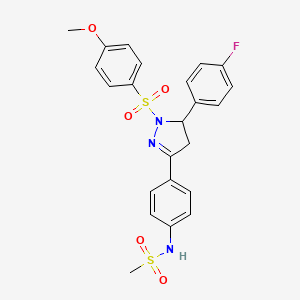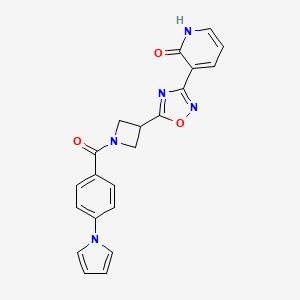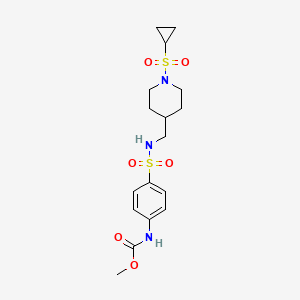![molecular formula C20H15ClFN3O2S2 B3010622 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 687563-37-7](/img/structure/B3010622.png)
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the tetrahydrothienopyrimidinone core, chlorophenyl, and fluorophenyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related acetamides and their potential interactions and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of substituted acetamides, followed by further functionalization. For example, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran and subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of the compound may also involve similar steps of heterocycle formation followed by condensation with appropriately substituted acetamides.
Molecular Structure Analysis
The molecular structure of related acetamides is characterized by the orientation of substituent rings and the presence of intramolecular interactions. For instance, in 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle to the thiazole ring, and molecules are linked via intermolecular interactions . This implies that the molecular structure of the compound may also exhibit specific orientations and interactions that could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of hydrogen bonds and other non-covalent interactions. For example, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide forms interwoven sheets through a combination of hydrogen bonds and halogen-arene interactions . This indicates that the compound may also participate in similar interactions, which could be relevant for its binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamides are influenced by their molecular structures. The presence of halogen atoms, such as chlorine and fluorine, can affect the lipophilicity, electronic distribution, and potential for forming halogen bonds, which are important for the interaction with biological molecules. The thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides suggests that the incorporation of halogen atoms into the acetamide structure can significantly enhance biological activity . Therefore, the physical and chemical properties of the compound are likely to be similarly influenced by its halogenated phenyl groups.
Scientific Research Applications
Environmental Exposure and Toxicological Studies
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides : Research has identified widespread exposure to organophosphorus pesticides in children, indicating the need for further evaluation of the health impacts of such chemicals. These findings are crucial for developing policies on the use and regulation of pesticides to protect public health, especially in vulnerable populations like children (Babina et al., 2012).
Toxicological Evaluation of Industrial Chemicals : Studies have investigated the toxicological profiles of various industrial chemicals, including phenols and parabens, to assess their impact on human health. This research informs safety guidelines and regulatory standards for the use of these chemicals in consumer products and industrial applications (Frederiksen et al., 2014).
Pharmacokinetics in Vulnerable Populations : Investigating the pharmacokinetics of commonly used medications, such as paracetamol, in specific populations (e.g., the elderly) helps understand how drug metabolism and clearance change with age. This information is vital for adjusting dosages to optimize therapeutic outcomes while minimizing risks (Liukas et al., 2011).
Exposure to Flame Retardants : Research on the exposure of workers to flame retardants used in electronics highlights the occupational risks associated with handling electronic waste. Such studies underscore the importance of proper safety protocols and regulations to protect workers from hazardous substances (Jakobsson et al., 2002).
Biomonitoring of Environmental Contaminants : The detection of environmental phenols in human samples, such as urine or blood, provides insights into the extent of human exposure to endocrine-disrupting chemicals. Biomonitoring studies are crucial for assessing public health risks and for the development of strategies to reduce exposure to harmful chemicals (Mortensen et al., 2014).
Safety and Hazards
Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thieno[3,2-d]pyrimidine , which is known to be an active intermediate in the synthesis of new antitumor medications . .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Thieno[3,2-d]pyrimidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities
Result of Action
Given its structural similarity to thieno[3,2-d]pyrimidine derivatives, it may exhibit similar effects, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-8H,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHWIWDSNUDQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)



![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)


![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

